![molecular formula C33H25N7 B13442444 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole](/img/structure/B13442444.png)
5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole is a chemical compound known for its presence as an impurity in certain sartan medications. This compound has garnered attention due to its potential mutagenic properties, which have led to recalls of contaminated pharmaceutical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole typically involves the introduction of an azido group to a biphenyl structure. This can be achieved through a series of organic reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often require the use of solvents like methanol and water, and the process may involve heating and stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to ensure that the levels of the azido impurity remain within acceptable limits. This involves stringent quality control measures and adherence to regulatory guidelines, such as those outlined in the ICH M7 guidelines for the control of DNA-reactive impurities in pharmaceuticals .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amines, while oxidation can produce nitro compounds .
Wissenschaftliche Forschungsanwendungen
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole has several scientific research applications:
Chemistry: It is used as a reference standard for the detection and quantification of azido impurities in pharmaceutical products
Biology: Its mutagenic properties are studied to understand the mechanisms of DNA damage and repair
Medicine: Research is conducted to assess the potential health risks associated with exposure to this compound in contaminated medications
Industry: It is used in the development of analytical methods for quality control in pharmaceutical manufacturing
Wirkmechanismus
The mutagenic effects of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole are believed to result from its ability to interact with DNA, causing mutations. The azido group can form reactive intermediates that can damage DNA, leading to mutations and potentially increasing the risk of cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other Azido Compounds: Compounds with azido groups, such as azidomethyl-biphenyl-tetrazole, share similar chemical properties and potential health risks.
Uniqueness
What sets 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole apart is its specific structure and the regulatory attention it has received due to its presence in sartan medications. Its detection and quantification are critical for ensuring the safety of these pharmaceutical products .
Eigenschaften
Molekularformel |
C33H25N7 |
|---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
5-[2-[4-(azidomethyl)phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 |
InChI-Schlüssel |
ZIKZMAFZWVVHPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


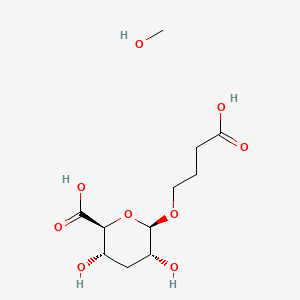
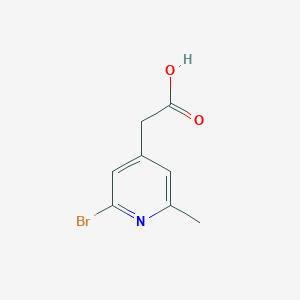
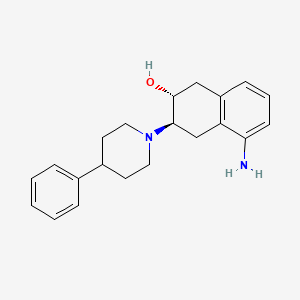
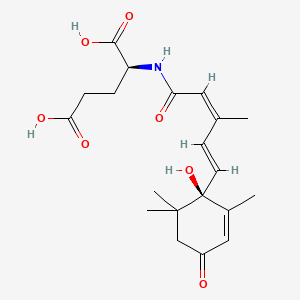
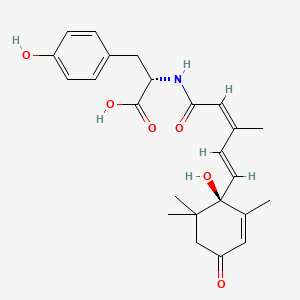
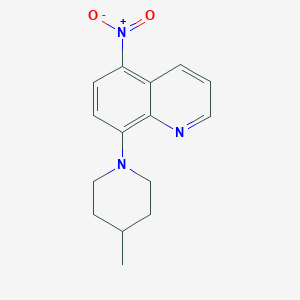
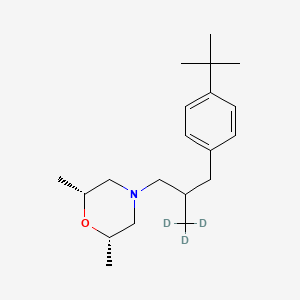
![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
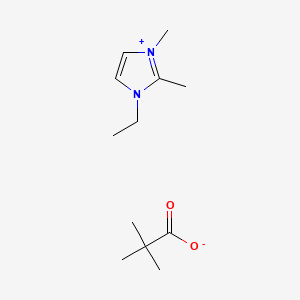
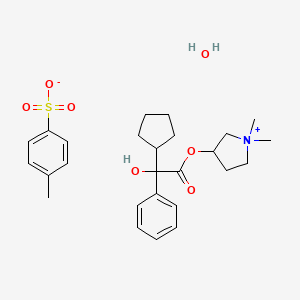
![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)
![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)
